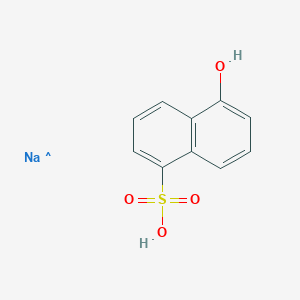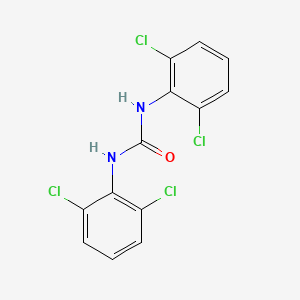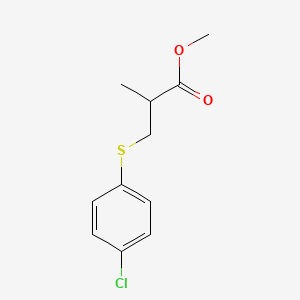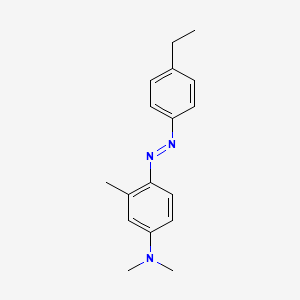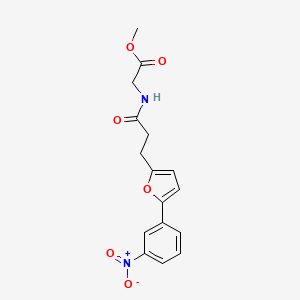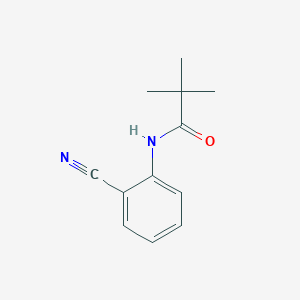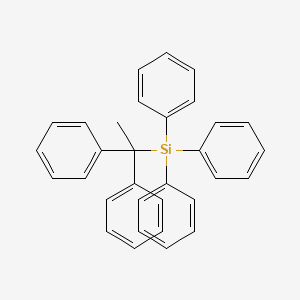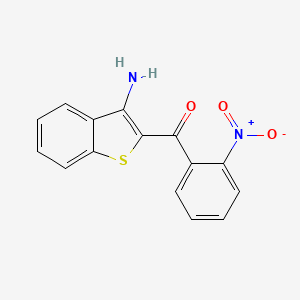
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is a chemical compound with the molecular formula C15H10N2O3S and a molecular weight of 298.323 g/mol . This compound is known for its unique structure, which includes both an amino group and a nitrophenyl group attached to a benzothiophene ring. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone typically involves the reaction of 3-amino-1-benzothiophene with 2-nitrobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the nitro group to an amino group.
Substitution: Halogenated derivatives of the benzothiophene ring.
Applications De Recherche Scientifique
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is used in various scientific research fields, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its potential as a bioactive compound.
Medicine: Exploring its pharmacological properties for drug development.
Mécanisme D'action
The mechanism of action of (3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-Amino-1-benzofuran-2-YL)(2-nitrophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(4-bromophenyl)methanone
- (3-Amino-1-benzothien-2-YL)(2-pyridinyl)methanone
Uniqueness
(3-Amino-1-benzothien-2-YL)(2-nitrophenyl)methanone is unique due to its combination of an amino group and a nitrophenyl group attached to a benzothiophene ring. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
310462-61-4 |
|---|---|
Formule moléculaire |
C15H10N2O3S |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(3-amino-1-benzothiophen-2-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C15H10N2O3S/c16-13-10-6-2-4-8-12(10)21-15(13)14(18)9-5-1-3-7-11(9)17(19)20/h1-8H,16H2 |
Clé InChI |
QHEBTZKFJNUQIK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C(S2)C(=O)C3=CC=CC=C3[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


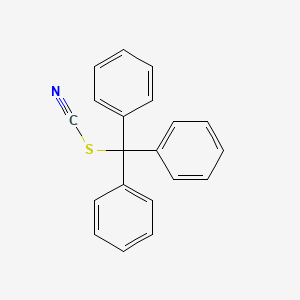
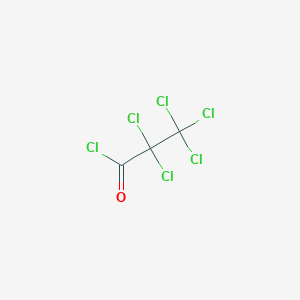
![2-methoxy-6-{(E)-[(3-nitrophenyl)imino]methyl}phenol](/img/structure/B15074987.png)
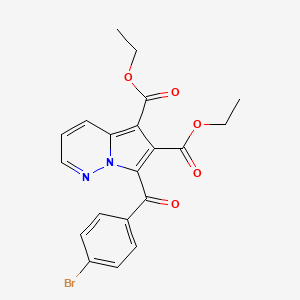
![2-[(2E)-2-(2,4-dihydroxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B15074994.png)
